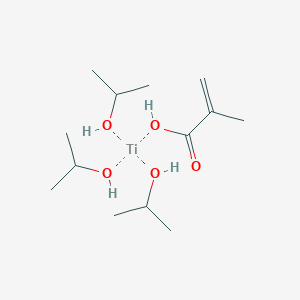
Titanium methacrylate triisopropoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium methacrylate triisopropoxide is an organometallic compound with the molecular formula C13H26O5Ti. It is commonly used in various chemical processes due to its unique properties, including its ability to act as a catalyst and its reactivity with other compounds. This compound is often utilized in the synthesis of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: Titanium methacrylate triisopropoxide can be synthesized through the reaction of titanium isopropoxide with methacrylic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the gradual addition of methacrylic acid to a solution of titanium isopropoxide, followed by stirring and heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
化学反应分析
Types of Reactions: Titanium methacrylate triisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different titanium-containing species.
Substitution: The methacrylate and isopropoxide groups can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic and inorganic ligands can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and methacrylic acid derivatives.
Reduction: Reduced titanium species and isopropanol.
Substitution: New titanium complexes with different ligands.
科学研究应用
Titanium methacrylate triisopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-containing polymers and nanomaterials.
Biology: The compound is explored for its potential in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research is ongoing into its use in developing new medical devices and implants.
Industry: It is utilized in the production of advanced coatings, adhesives, and composites.
作用机制
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the interaction of its titanium center with various substrates. The compound can act as a catalyst, facilitating the formation and breaking of chemical bonds. The methacrylate groups provide sites for polymerization reactions, while the isopropoxide groups enhance solubility and reactivity.
相似化合物的比较
Titanium isopropoxide: Similar in structure but lacks the methacrylate group.
Titanium butoxide: Another titanium alkoxide with different alkyl groups.
Titanium ethoxide: A smaller alkoxide with different reactivity.
Uniqueness: Titanium methacrylate triisopropoxide is unique due to the presence of both methacrylate and isopropoxide groups, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
属性
分子式 |
C13H30O5Ti |
|---|---|
分子量 |
314.24 g/mol |
IUPAC 名称 |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/C4H6O2.3C3H8O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3-4H,1-2H3; |
InChI 键 |
QXHUIAOBAHBSKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(=C)C(=O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
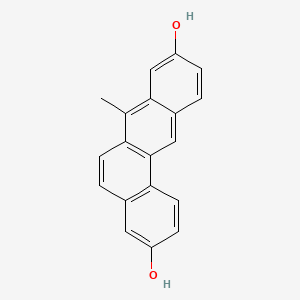
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
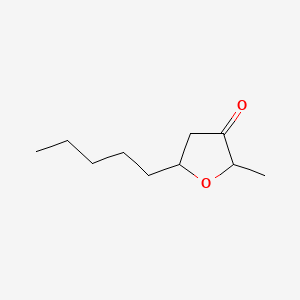
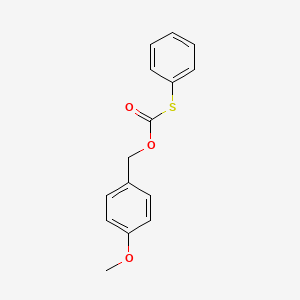
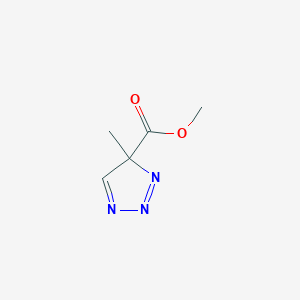
methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
